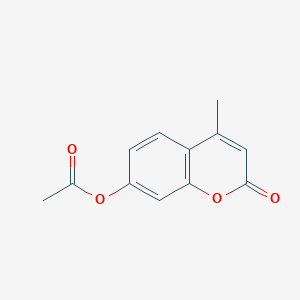

7-Acetoxy-4-methylcoumarin

Descripción general

Descripción

4-methylumbelliferyl acetate is an acetate ester consiting of umbelliferone carrying a 7-O-acetyl group. It has a role as a plant metabolite. It is an acetate ester and a member of coumarins. It is functionally related to an umbelliferone.

Mecanismo De Acción

Target of Action

4-Methylumbelliferyl acetate (MU-Ac) is primarily used as a molecular probe and is an important fluorogenic substrate for esterases . The primary target of MU-Ac is the respiratory system .

Mode of Action

MU-Ac is a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds . When MU-Ac is metabolized by these enzymes, it is converted into a product that can be detected using fluorescence . This makes MU-Ac a valuable tool for studying the activity of esterases.

Biochemical Pathways

MU-Ac is metabolized by esterases, leading to the production of 4-methylumbelliferone (4-MU) and acetic acid . This reaction is part of the broader class of deacetylation reactions, which involve the removal of an acetyl group from a molecule . Deacetylation reactions are important in various biological processes, including the regulation of gene expression and protein function .

Pharmacokinetics

The pharmacokinetics of MU-Ac have been studied in mice. When administered intravenously, MU-Ac exposure was found to be 100-fold higher compared to oral administration . The main metabolite of MU-Ac, 4-methylumbelliferyl glucuronide (4-MUG), showed much higher exposures than MU-Ac after both intravenous and oral administration . These findings suggest that the route of administration significantly influences the bioavailability of MU-Ac and its metabolites .

Result of Action

The metabolism of MU-Ac by esterases results in the production of 4-MU, which can be detected using fluorescence . This allows researchers to measure the activity of esterases, providing insights into various biological processes. In addition, the metabolite 4-MUG has been found to be bioactive , suggesting that the metabolism of MU-Ac could have additional effects beyond serving as a probe for esterase activity.

Action Environment

The action of MU-Ac can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of MU-Ac . Furthermore, the presence of certain metal ions, such as Hg^2+, Cu^2+, Ca^2+, Mn^2+, Fe^2+, Mg^2+, and Cd^2+, can inhibit the enzymatic activity of deacetylase , potentially affecting the metabolism of MU-Ac. Therefore, these factors should be taken into consideration when using MU-Ac in research or therapeutic applications.

Análisis Bioquímico

Biochemical Properties

4-Methylumbelliferyl acetate is known to interact with various enzymes, proteins, and other biomolecules. It is a substrate for microbial deacetylases, a class of enzymes that catalyze the hydrolysis of acetylated substrates to remove the acetyl group . The interaction of 4-Methylumbelliferyl acetate with these enzymes is crucial for its role in biochemical reactions.

Cellular Effects

4-Methylumbelliferyl acetate has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been used as a potent and selective antitumor drug on a glioblastoma model, where it decreased inflammation, reduced fibrosis, and lowered body weight, serum cholesterol, and insulin resistance . It also inhibited tumor progression and metastasis .

Molecular Mechanism

At the molecular level, 4-Methylumbelliferyl acetate exerts its effects through various mechanisms. It is known to inhibit the synthesis of hyaluronic acid (HA), a prominent component of the extracellular matrix at many sites of chronic inflammation . This inhibition is achieved by modulating signaling via nuclear receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl acetate change over time. It has been observed that the compound is heat-resistant at 35–40°C, and its stability decreases above 45°C .

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferyl acetate vary with different dosages in animal models. It has been demonstrated that when HA synthesis is inhibited using 4-Methylumbelliferyl acetate, beneficial effects are observed in several animal models of diseases .

Metabolic Pathways

4-Methylumbelliferyl acetate is involved in various metabolic pathways. It is a prominent component in the pathway of hyaluronic acid synthesis, where it acts as an inhibitor .

Transport and Distribution

It is known that the compound is a substrate for microbial deacetylases, suggesting that it may interact with transporters or binding proteins associated with these enzymes .

Subcellular Localization

As a substrate for microbial deacetylases, it is likely that the compound is localized in areas of the cell where these enzymes are active .

Actividad Biológica

7-Acetoxy-4-methylcoumarin (AMC) is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. Coumarins are known for their wide range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of AMC, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an acetoxy group at the 7-position and a methyl group at the 4-position of the coumarin backbone. The synthesis of AMC can be achieved through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional methods .

Cytotoxicity Studies

Research has demonstrated that AMC exhibits significant cytotoxic effects against several human cancer cell lines. In a study evaluating the cytotoxicity of various coumarin derivatives, AMC was found to inhibit the growth of K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells . The IC50 values for AMC against these cell lines were notably lower than those for many other derivatives tested, indicating its potential as an effective anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 25.0 |

| LS180 | 22.5 |

| MCF-7 | 18.0 |

The mechanism by which AMC exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that AMC may activate caspase pathways leading to programmed cell death in cancer cells . Additionally, AMC has been shown to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.

Antimicrobial Activity

AMC also displays promising antimicrobial properties. In a study assessing its antibacterial efficacy, AMC demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that AMC can be a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Studies and Research Findings

- Cytotoxicity Against Renal Cancer : A study focused on the cytotoxic effects of acetylated hydroxycoumarins found that AMC significantly inhibited the growth of renal cancer cell lines such as 786-O and HL-60 . This highlights its potential utility in treating renal cancers.

- Antifungal Activity : AMC's derivatives have been evaluated for antifungal activity, showing comparable effectiveness to standard antifungal agents like fluconazole . This provides insight into its broader applicability in treating fungal infections.

- N-acetylation Studies : Research on the N-acetylation capabilities of AMC revealed its ability to non-enzymatically acetylate proteins such as Rubisco, suggesting potential roles in metabolic processes or drug interactions .

Aplicaciones Científicas De Investigación

Melanogenesis and Cosmetic Applications

Melanogenesis Effect

Research indicates that 7A4MC stimulates melanogenesis in B16F10 melanoma cells. A study demonstrated that treatment with varying concentrations of 7A4MC (12.5, 25, and 50 µM) increased melanin production significantly compared to controls. This effect is mediated through the activation of tyrosinase (TYR), a key enzyme in melanin synthesis, and the modulation of microphthalmia-associated transcription factor (MITF) .

In Vitro Studies

The study utilized MTT assays to assess cell viability and melanin content measurements to quantify the effects of 7A4MC on melanogenesis. Results showed that 7A4MC not only enhanced melanin production but also influenced the expression of various melanogenic enzymes, suggesting its potential use in cosmetic formulations aimed at skin pigmentation .

Antimicrobial Properties

Antitubercular Activity

7A4MC has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. It was found to exhibit significant inhibitory activity, with studies indicating that derivatives of coumarins can enhance the efficacy of conventional antitubercular drugs like isoniazid and rifampicin .

Mechanism of Action

The mechanism involves targeting the mycobacterial cell wall, which is crucial for the bacterium's survival. Electron microscopy studies revealed that 7A4MC disrupts the integrity of the cell wall, leading to cell death .

Antitumor Activity

Inhibition of Cancer Cell Growth

7A4MC has shown promise as an antitumor agent in various cancer models. In vitro studies on B16F10 melanoma cells indicated that it can inhibit cell proliferation and induce apoptosis. The compound's ability to modulate signaling pathways such as MAPK (Mitogen-Activated Protein Kinases) was highlighted, with increased phosphorylation of p-JNK, p-p38, and p-ERK observed upon treatment .

Case Studies

In a specific case study involving hepatocellular carcinoma, derivatives similar to 7A4MC exhibited reduced tumor growth by inhibiting IL-6 production and angiogenesis . These findings suggest that 7A4MC could be further explored as a therapeutic agent in cancer treatment.

Summary Table: Applications of this compound

Propiedades

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7-5-12(14)16-11-6-9(15-8(2)13)3-4-10(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVZGASCDAGAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181895 | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2747-05-9 | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2747-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2747-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2747-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2747-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(acetyloxy)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLUMBELLIFERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD294D576M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 4-Methylumbelliferyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.